2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid
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Overview
Description
2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a tetrahydropyran moiety, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Tetrahydropyran Moiety: This step involves the formation of a tetrahydropyran ring, which can be synthesized from dihydropyran via hydrogenation using catalysts like Raney nickel.
Final Coupling: The final step involves coupling the synthesized benzimidazole derivative with the tetrahydropyran moiety under basic conditions, often using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the fluoro group or the benzimidazole core using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the fluoro group or benzimidazole core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be studied for its potential biological activity. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It might also find applications in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to enzymes or receptors, inhibiting their activity. The fluoro group and tetrahydropyran moiety could influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid: Lacks the fluoro group, which may affect its reactivity and biological activity.
6-Fluoro-1H-benzo[d]imidazol-1-ylacetic acid: Lacks the tetrahydropyran moiety, which could influence its solubility and stability.
2-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole: Lacks the acetic acid group, which may affect its acidity and reactivity.
Uniqueness
The presence of both the fluoro group and the tetrahydropyran moiety in 2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid makes it unique. These functional groups can significantly influence the compound’s chemical properties, reactivity, and biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[6-fluoro-2-(oxan-4-yl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-10-1-2-11-12(7-10)17(8-13(18)19)14(16-11)9-3-5-20-6-4-9/h1-2,7,9H,3-6,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCYYYBWOIHTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC3=C(N2CC(=O)O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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